molecular formula C25H18ClN3O4S B12014856 [3-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate CAS No. 764653-00-1

[3-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B12014856
CAS No.: 764653-00-1
M. Wt: 491.9 g/mol
InChI Key: JLANCYNQHWMQJB-MZJWZYIUSA-N
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Description

[3-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzothiophene core, which is known for its biological activity and utility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification or amidation reactions.

    Attachment of the Hydrazinylidene Group: This step involves the reaction of the benzothiophene derivative with a hydrazine derivative under acidic or basic conditions.

    Final Coupling Reaction: The final step involves coupling the intermediate with 4-methylaniline and an appropriate acylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core and the hydrazinylidene moiety.

    Reduction: Reduction reactions can target the carbonyl groups and the hydrazinylidene linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound’s potential as a pharmacophore makes it a candidate for drug discovery. Its structural features may interact with various biological targets, leading to potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be investigated for their anti-inflammatory, anticancer, or antimicrobial properties. The benzothiophene core is particularly noted for its biological activity.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of [3-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazinylidene moiety can form hydrogen bonds and other interactions with active sites, while the benzothiophene core can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate
  • [3-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate
  • [3-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

Uniqueness

The uniqueness of [3-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate lies in its specific substitution pattern and the presence of the hydrazinylidene moiety. These features confer distinct chemical reactivity and biological activity compared to its analogs.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

CAS No.

764653-00-1

Molecular Formula

C25H18ClN3O4S

Molecular Weight

491.9 g/mol

IUPAC Name

[3-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C25H18ClN3O4S/c1-15-9-11-17(12-10-15)28-23(30)24(31)29-27-14-16-5-4-6-18(13-16)33-25(32)22-21(26)19-7-2-3-8-20(19)34-22/h2-14H,1H3,(H,28,30)(H,29,31)/b27-14+

InChI Key

JLANCYNQHWMQJB-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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